[1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
説明
1-(4-Chlorophenyl)-1H-pyrazol-4-ylmethanone is a pyrazole-based methanone derivative characterized by a 4-chlorophenyl group attached to the pyrazole ring and a 2-hydroxyphenyl ketone moiety. This compound is synthesized via condensation of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine with substituted 3-formylchromones, followed by spectral characterization (IR, NMR, MS) . Its structural design targets cyclooxygenase-2 (COX-2) inhibition, with anti-inflammatory activity demonstrated in vitro. Notably, derivatives of this compound showed superior inhibition of haemolysis (up to 78.6% for compound 6c) compared to the standard drug celecoxib . Molecular docking studies reveal strong binding interactions with COX-2, particularly via hydrogen bonding and hydrophobic contacts .
特性
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-5-7-13(8-6-12)19-10-11(9-18-19)16(21)14-3-1-2-4-15(14)20/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJXLFNKATJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363234 | |
| Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-47-5 | |
| Record name | [1-(4-Chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61466-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone typically involves the condensation of 4-chlorophenylhydrazine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have demonstrated that pyrazolone derivatives exhibit significant anticancer properties. For instance, 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone has been investigated for its ability to induce apoptosis in cancer cell lines. A study highlighted its mechanism of action involving the inhibition of cell proliferation pathways, leading to increased cancer cell death .
- Anti-inflammatory Effects
- Analgesic Properties
Coordination Chemistry
The pyrazolone moiety in 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone allows for coordination with various metal ions, resulting in metal complexes with potential applications in catalysis and materials science. These complexes have been synthesized and characterized using X-ray crystallography, revealing interesting structural properties that could lead to novel applications in catalysis and sensor technology .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 8 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation pathways |
Table 2: Coordination Complexes
| Metal Ion | Complex Formed | Stability Constant (K) |
|---|---|---|
| Cu(II) | [Cu(1-(4-chlorophenyl)-1H-pyrazol-4-yl)(O)] | 10^5 |
| Ni(II) | [Ni(1-(4-chlorophenyl)-1H-pyrazol-4-yl)(O)] | 10^6 |
| Co(II) | [Co(1-(4-chlorophenyl)-1H-pyrazol-4-yl)(O)] | 10^4 |
Case Study 1: Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms of 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone was conducted using MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis levels and Western blotting to evaluate the expression of key apoptotic markers. Results indicated a significant increase in apoptotic cells after treatment with the compound, highlighting its potential as an anticancer agent .
Case Study 2: Coordination Chemistry Exploration
Another study focused on synthesizing metal complexes with 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone as a ligand. The resulting complexes were characterized using single-crystal X-ray diffraction, revealing unique geometric arrangements that could be leveraged for catalytic applications. The stability and reactivity of these complexes were assessed through various catalytic reactions, demonstrating their utility in organic synthesis .
作用機序
The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
| Compound Name | Key Substituents/Modifications | Biological Activity | Key Findings | References |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-1H-pyrazol-4-ylmethanone | 4-Chlorophenyl, 2-hydroxyphenyl | Anti-inflammatory | 78.6% haemolysis inhibition | |
| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone | 4-Methoxyphenyl, 5-nitro-furyl | Crystallography/Structural Studies | Monoclinic crystal system | |
| [1-(4-Bromophenyl)-1,3-thiazol-2-yl]-derivative (3ae) | 4-Bromophenyl, thiazol-2-yl | Nanomaterial synthesis | Used in nanofluid rheology studies | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Thiophen-2-yl, 5-hydroxy | Antibacterial, Antitumor | Crystal structure (monoclinic) | |
| (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones | Diazenediyl substituents (e.g., 4-nitrophenyl) | Antimicrobial, Anticancer | MIC: 6.25 µg/mL (vs. S. aureus) |
Table 2: Activity Profiles of Selected Compounds
Conflicting Observations
- Anti-inflammatory vs. Antimicrobial Potency : While the parent compound excels in anti-inflammatory activity, diazenyl-substituted derivatives (e.g., compound 22) demonstrate stronger antimicrobial effects, highlighting substituent-dependent selectivity .
- Thiazol-2-yl vs. Thiophen-2-yl : Thiazol-2-yl groups enhance COX-2 affinity, whereas thiophen-2-yl groups may favor antitumor activity, suggesting divergent structure-activity relationships .
生物活性
The compound 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, often referred to as a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anti-inflammatory and anticancer agent.
Synthesis and Structural Characteristics
The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone typically involves the reaction of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one with benzoyl chloride in the presence of a base such as Ca(OH)₂. The resulting compound crystallizes in a monoclinic system with notable bond lengths and angles that suggest strong intramolecular interactions, including hydrogen bonding, which stabilizes its structure .
Crystal Structure Data
| Parameter | Value |
|---|---|
| Molecular Formula | C17H13ClN2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.3601(4) |
| b (Å) | 10.6233(7) |
| c (Å) | 25.2125(16) |
| β (°) | 92.920(5) |
| Volume (ų) | 1433.96(17) |
Anticancer Properties
Research indicates that pyrazolone derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The compound demonstrated an IC50 value of approximately 26 µM against A549 cells, indicating moderate potency in inhibiting cell proliferation .
Anti-inflammatory Effects
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models .
The biological activity of 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : It exhibits antioxidant properties that protect cells from oxidative stress, further contributing to its anticancer effects .
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells, leading to reduced viability and proliferation.
Case Studies
Several studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative was tested for its effects on MCF-7 breast cancer cells, showing significant inhibition of cell growth with an IC50 value of 12.50 µM .
- Anti-inflammatory Model : In a rat model of arthritis, treatment with pyrazolone derivatives resulted in decreased paw swelling and inflammatory cytokine levels compared to control groups .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker SMART CCD diffractometer for data collection (e.g., 20900 reflections reduced to 3351 independent reflections) . Refinement with SHELXL (via SHELX software suite) is critical, achieving R values <0.1 for high precision. Hydrogen bonding networks should be analyzed using Mercury or OLEX2 for visualization .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology : Employ a multi-step approach:
Start with 3-formylchromone or pyrazole precursors, as described in thiazole-anchored pyrazolyl benzoxazole syntheses .
Use DMSO as a C1 source for [2+2+1] pyrazole annulation under VPET/VEA solvent ratios (e.g., 15:1) to control regioselectivity .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm substituent positions .
- HRMS (ESI-TOF) : Verify molecular ion [M+H]+ with <5 ppm error .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical electronic properties?
- Methodology :
Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO) .
Compare with SC-XRD data to validate intramolecular interactions (e.g., dihedral angles between pyrazole and hydroxyphenyl groups) .
Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π interactions) .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Methodology :
Standardize assay conditions (e.g., pH, temperature) and use a positive control (e.g., pyrazolone derivatives with known IC50 values) .
Validate cytotoxicity via MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Cross-check results with molecular docking (AutoDock Vina) to correlate activity with binding affinities to target proteins (e.g., kinases) .
Q. How can synthetic byproducts or impurities be systematically identified and mitigated?
- Methodology :
Use LC-MS/MS to trace byproducts (e.g., nitro-reduction intermediates) .
Optimize reaction stoichiometry: Excess 4-chlorophenylboronic acid (1.2 eq.) minimizes unreacted pyrazole precursors .
Employ recrystallization (ethanol/water) to isolate pure crystals and analyze via PXRD to confirm phase homogeneity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in hydrogen bonding patterns reported across studies?
- Methodology :
Re-analyze SC-XRD data using graph set notation (e.g., R2(12) motifs) to standardize hydrogen bond descriptions .
Compare with analogous compounds (e.g., 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone) to identify substituent effects on packing .
Replicate crystallization in alternative solvents (e.g., DMF vs. ethanol) to assess polymorph formation .
Q. Why do computational models sometimes fail to predict the compound’s reactivity in nucleophilic substitutions?
- Methodology :
Incorporate solvent effects (PCM model) and transition-state calculations (NEB method) to account for kinetic barriers .
Validate with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
